molecular formula C14H10ClN B3024881 6-(Chloromethyl)phenanthridine CAS No. 40484-36-4

6-(Chloromethyl)phenanthridine

Cat. No.: B3024881
CAS No.: 40484-36-4
M. Wt: 227.69 g/mol
InChI Key: LIFHMKCDDVTICL-UHFFFAOYSA-N
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Description

6-(Chloromethyl)phenanthridine is a heterocyclic aromatic compound that features a phenanthridine core with a chloromethyl group attached at the sixth position. Phenanthridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of the chloromethyl group enhances the reactivity of the compound, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)phenanthridine typically involves the chloromethylation of phenanthridine. One common method is the reaction of phenanthridine with formaldehyde and hydrochloric acid under acidic conditions. This reaction proceeds via the formation of a chloromethyl carbocation, which subsequently reacts with the phenanthridine nucleus to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process .

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)phenanthridine involves its interaction with biological targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components. The compound’s ability to intercalate into DNA and disrupt its function is a key factor in its anticancer activity . Additionally, the compound can induce apoptosis through the activation of both intrinsic and extrinsic apoptotic pathways .

Comparison with Similar Compounds

    Phenanthridine: The parent compound without the chloromethyl group. It is less reactive but still exhibits biological activity.

    6-Methylphenanthridine: Similar to 6-(Chloromethyl)phenanthridine but with a methyl group instead of a chloromethyl group. It is less reactive and has different chemical properties.

    6-Bromomethylphenanthridine: Contains a bromomethyl group, which is more reactive than the chloromethyl group and can undergo different types of reactions.

Uniqueness: this compound is unique due to its enhanced reactivity, which allows for a broader range of chemical transformations. Its ability to form covalent bonds with biomolecules makes it a valuable tool in medicinal chemistry and biological research.

Properties

IUPAC Name

6-(chloromethyl)phenanthridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c15-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)16-14/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFHMKCDDVTICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278530
Record name 6-(chloromethyl)phenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732327
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

40484-36-4
Record name NSC8011
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8011
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(chloromethyl)phenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(chloromethyl)phenanthridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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